molecular formula C10H14ClN3O B1488620 6-chloro-N-methyl-N-(oxan-4-yl)pyrimidin-4-amine CAS No. 1247115-58-7

6-chloro-N-methyl-N-(oxan-4-yl)pyrimidin-4-amine

Cat. No. B1488620
CAS RN: 1247115-58-7
M. Wt: 227.69 g/mol
InChI Key: SJZYHMTUSANOLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “6-chloro-N-methyl-N-(oxan-4-yl)pyrimidin-4-amine” were not found, a study on the synthesis of pyrimidinamine derivatives might provide some insights . In this study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom.

Scientific Research Applications

Synthesis and Characterization

  • Stable Betainic Pyrimidinaminides Synthesis : A study explored the nucleophilic substitution of 4-(dimethylamino)pyridine on 4-amino substituted 2,5,6-trichloropyrimidines, leading to the formation of stable betainic pyrimidinaminides, demonstrating a methodology for generating analogs of the compound (Schmidt, 2002).

Biological Activities

  • Antifungal and Antibacterial Properties : Some derivatives synthesized from similar pyrimidinic compounds have shown potential fungicidal properties, indicating a potential area of application for similar structures (Тумкявичюс et al., 2013).
  • Insecticidal and Antimicrobial Potential : Research on pyrimidine linked pyrazole heterocyclics, which are structurally related, demonstrated insecticidal and antimicrobial potential, suggesting that similar pyrimidin-4-amine derivatives could be explored for these applications (Deohate & Palaspagar, 2020).
  • Plant Growth Stimulating Effect : A study found that derivatives of pyrimidin-4-amine showed a pronounced plant growth stimulating effect, highlighting an agricultural application of such compounds (Pivazyan et al., 2019).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Pyrimidinic Schiff bases, structurally related to the compound of interest, were found to be effective corrosion inhibitors for mild steel in hydrochloric acid solution, indicating potential industrial applications for corrosion protection (Ashassi-Sorkhabi et al., 2005).

Mechanism of Action

While the specific mechanism of action for “6-chloro-N-methyl-N-(oxan-4-yl)pyrimidin-4-amine” is not available, pyrimidinamine derivatives are known to act as mitochondrial complex I electron transport inhibitors (MET I) .

Future Directions

Pyrimidinamine derivatives, including “6-chloro-N-methyl-N-(oxan-4-yl)pyrimidin-4-amine”, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . With the increasing evolution of pesticide resistance, new compounds that have not yet evolved non-target resistance and target resistance are being developed .

properties

IUPAC Name

6-chloro-N-methyl-N-(oxan-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-14(8-2-4-15-5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZYHMTUSANOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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